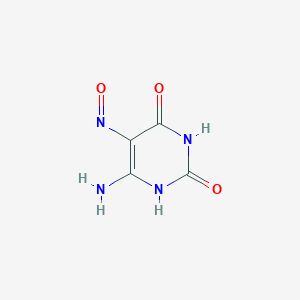

6-Amino-5-nitrosouracil

概要

説明

バンコマイシン塩酸塩は、特にメチシリン耐性黄色ブドウ球菌(MRSA)やその他のグラム陽性菌によって引き起こされる重症細菌感染症の治療に使用されるグリコペプチド系抗生物質です . これは、細菌のアミコラプシス・オリエンタリスから得られ、1958年に臨床診療に初めて導入されました . バンコマイシン塩酸塩は、全身感染症には静脈内投与され、消化管感染症には経口投与されます .

製法

合成経路と反応条件

バンコマイシン塩酸塩は、細菌のアミコラプシス・オリエンタリスを用いた複雑な発酵プロセスによって生産されます . 発酵液は、活性化合物を単離するために、溶媒抽出、沈殿、クロマトグラフィーなどの精製工程を複数回行います . 最終製品は、医療用として塩酸塩に変換されます .

工業生産方法

バンコマイシン塩酸塩の工業生産は、バイオリアクターを用いた大規模発酵と、抗生物質を精製するためのダウンストリーム処理を伴います . 温度、pH、栄養供給などの発酵条件は、バンコマイシンの収量を最適化するために注意深く管理されます . 精製された化合物は、静脈内注射液や経口カプセルなど、さまざまな剤形に製剤化されます .

準備方法

Synthetic Routes and Reaction Conditions

Vancomycin hydrochloride is produced through a complex fermentation process involving the bacterium Amycolatopsis orientalis . The fermentation broth is subjected to a series of purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound . The final product is then converted to its hydrochloride salt form for medical use .

Industrial Production Methods

Industrial production of vancomycin hydrochloride involves large-scale fermentation in bioreactors, followed by downstream processing to purify the antibiotic . The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of vancomycin . The purified compound is then formulated into various dosage forms, including intravenous solutions and oral capsules .

化学反応の分析

反応の種類

バンコマイシン塩酸塩は、以下を含むさまざまな種類の化学反応を起こします。

一般的な試薬と条件

バンコマイシン塩酸塩の化学反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . 反応は、一般的に、所望の結果を得るために、特定のpHと温度などの制御された条件下で行われます .

生成される主な生成物

バンコマイシン塩酸塩の化学反応から生成される主な生成物には、さまざまな分解生成物や、抗生物質の修飾型があります . これらの生成物は、高速液体クロマトグラフィー(HPLC)や質量分析などの手法を使用して分析できます .

科学研究への応用

バンコマイシン塩酸塩は、以下を含むさまざまな科学研究に用いられています。

科学的研究の応用

Chemistry

6-A5NU serves as a crucial precursor in synthesizing more complex organic molecules. Its ability to participate in various reactions (e.g., oxidation, reduction, substitution) allows chemists to create a wide range of derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 6-Amino-5-nitro-uracil |

| Reduction | 6-Amino-5-amino-uracil |

| Substitution | Various functionalized derivatives |

Biology

Research has shown that 6-A5NU interacts with nucleic acids and proteins, making it a subject of interest in molecular biology. Its potential as an antimicrobial agent has been explored, with studies indicating its efficacy against certain bacterial strains.

Case Study : A study demonstrated that 6-A5NU exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential for developing new antimicrobial therapies .

Medicine

The compound is under investigation for its therapeutic properties, particularly in cancer treatment. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving DNA interaction and apoptosis induction.

Clinical Insights :

- Anticancer Activity : Research indicates that 6-A5NU may induce apoptosis in cancer cells by disrupting DNA synthesis.

- Potential Drug Development : Ongoing studies aim to optimize its structure for enhanced bioavailability and reduced toxicity.

Industrial Applications

In the pharmaceutical industry, 6-A5NU is utilized for producing various drugs and agrochemicals. Its unique properties make it suitable for formulating compounds with specific biological activities.

作用機序

バンコマイシン塩酸塩は、細菌の細胞壁合成を阻害することで抗菌作用を発揮します . 細胞壁前駆体ユニットのD-アラニル-D-アラニン末端に結合し、ペプチドグリカンマトリックスへの組み込みを阻止します . この阻害作用により、細菌の細胞壁が弱くなり、細胞の溶解と死が起こります . バンコマイシンの主要な分子標的は、細菌細胞壁のペプチドグリカン前駆体です .

類似の化合物との比較

類似の化合物

テイコプラニン: 作用機序は似ていますが、薬物動態が異なるグリコペプチド系抗生物質です.

リネゾリド: グラム陽性菌を標的とするオキサゾリジノン系抗生物質ですが、タンパク質合成を阻害することによって作用します.

ダプトマイシン: 細菌の細胞膜機能を阻害するリポペプチド系抗生物質です.

バンコマイシン塩酸塩の独自性

バンコマイシン塩酸塩は、細菌細胞壁前駆体のD-アラニル-D-アラニン末端に特異的に結合することによって、リネゾリドやダプトマイシンなどの他の抗生物質の作用機序とは異なります . さらに、バンコマイシンは、多剤耐性菌によって引き起こされる重症感染症の最終手段として使用されることが多いです .

類似化合物との比較

Similar Compounds

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Linezolid: An oxazolidinone antibiotic that also targets Gram-positive bacteria but works by inhibiting protein synthesis.

Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.

Uniqueness of Vancomycin Hydrochloride

Vancomycin hydrochloride is unique due to its specific binding to the D-alanyl-D-alanine terminus in bacterial cell wall precursors, which is distinct from the mechanisms of action of other antibiotics like linezolid and daptomycin . Additionally, vancomycin is often used as a last-resort treatment for severe infections caused by multi-drug resistant bacteria .

生物活性

6-Amino-5-nitrosouracil (6-A5NU) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of 6-A5NU, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis of this compound

The synthesis of 6-A5NU has been explored through various methods, emphasizing efficiency and yield. One notable approach involves the reaction of uracil derivatives with nitrosating agents, leading to the formation of nitrosourea compounds. Recent studies have reported optimized synthetic routes that yield high purity and significant quantities of 6-A5NU within short reaction times, enhancing its accessibility for biological studies .

Pharmacological Properties

Antitumor Activity

Research indicates that 6-A5NU exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study highlighted its cytotoxic effects on human leukemia cells, suggesting that it may induce apoptosis through mechanisms involving DNA damage and disruption of cellular metabolism .

Antiviral Effects

Another area of interest is the antiviral potential of 6-A5NU. Preliminary investigations have suggested that it may inhibit viral replication in certain models, although the exact mechanisms remain to be elucidated. The compound's structure allows for interactions with viral proteins, potentially hindering their function .

The biological activity of 6-A5NU can be attributed to several mechanisms:

- DNA Interaction : The nitroso group in 6-A5NU can form adducts with DNA, leading to mutations and cell cycle arrest.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in nucleotide metabolism, which may contribute to its antitumor effects.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, further promoting apoptotic pathways.

Case Study 1: Antitumor Efficacy

A study conducted on the effect of 6-A5NU on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. Cells treated with varying concentrations showed significant reductions in viability compared to control groups. This suggests that 6-A5NU could serve as a lead compound for developing new anticancer agents.

Case Study 2: Antiviral Activity

In another study focusing on viral infections, 6-A5NU was evaluated for its ability to inhibit replication of specific viruses in cultured cells. The results indicated a marked decrease in viral load in treated cells compared to untreated controls, warranting further exploration into its potential as an antiviral therapeutic.

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | DNA damage, enzyme inhibition |

| Antiviral | Reduction in viral replication | Interaction with viral proteins |

| Cytotoxicity | Induction of apoptosis | ROS generation |

特性

IUPAC Name |

6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCSXFEWFSECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202819 | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-24-0, 63884-45-7 | |

| Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。